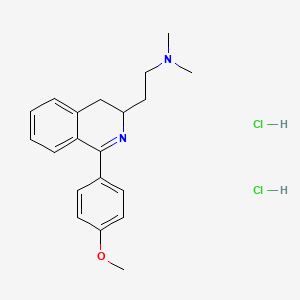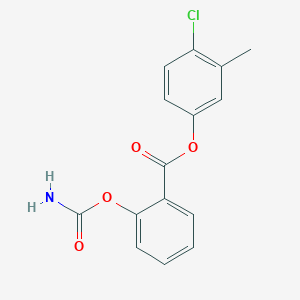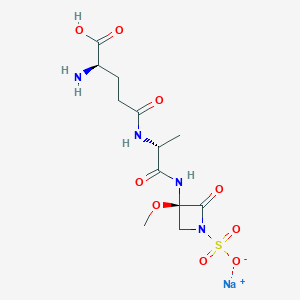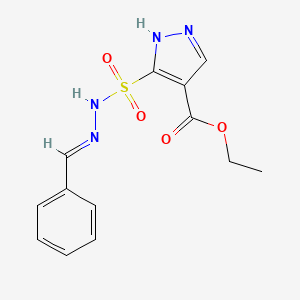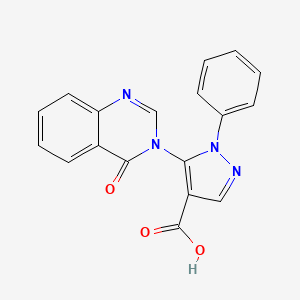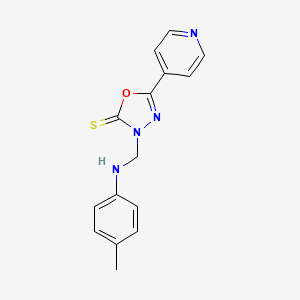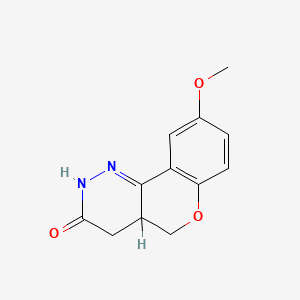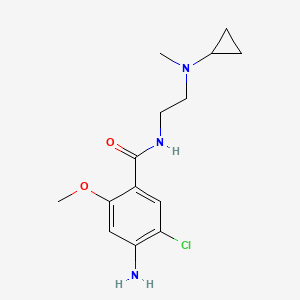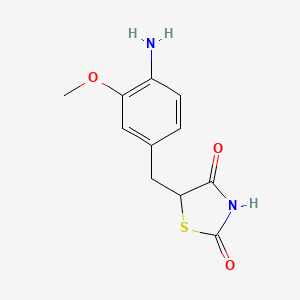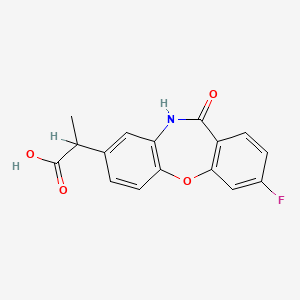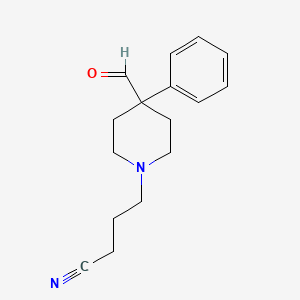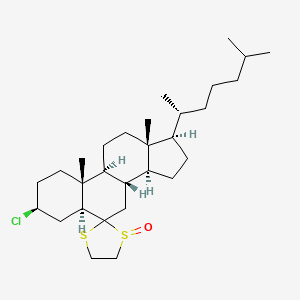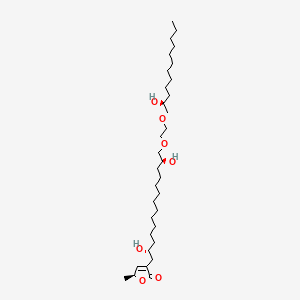
2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- is a complex organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a long aliphatic chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- typically involves multi-step organic synthesis. The process may start with the preparation of the furanone core, followed by the introduction of the aliphatic chain and hydroxyl groups through various chemical reactions such as esterification, etherification, and hydroxylation. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Saturated furanone derivatives.
Substitution products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, the compound’s bioactivity is of interest for the development of new therapeutic agents. Its potential to inhibit certain enzymes or pathways could lead to the discovery of new treatments for diseases.
Industry
In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while its aliphatic chain can interact with hydrophobic regions. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone, 3-hydroxy-4-methyl-: A simpler furanone with fewer functional groups.
2(5H)-Furanone, 3-(2-hydroxyethyl)-4-methyl-: Contains a shorter aliphatic chain.
2(5H)-Furanone, 3-(2-hydroxypropyl)-4-methyl-: Similar structure but with a different aliphatic chain.
Uniqueness
The uniqueness of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- lies in its complex structure, which includes multiple hydroxyl groups and a long aliphatic chain. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
438037-18-4 |
|---|---|
Fórmula molecular |
C33H62O7 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
(2S)-4-[(2R,13S)-2,13-dihydroxy-14-[2-[(2S)-2-hydroxydodecoxy]ethoxy]tetradecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C33H62O7/c1-3-4-5-6-7-10-14-17-20-31(35)26-38-22-23-39-27-32(36)21-18-15-12-9-8-11-13-16-19-30(34)25-29-24-28(2)40-33(29)37/h24,28,30-32,34-36H,3-23,25-27H2,1-2H3/t28-,30+,31-,32-/m0/s1 |
Clave InChI |
RGTCRLCAMWVNSN-DGEZQFQFSA-N |
SMILES isomérico |
CCCCCCCCCC[C@@H](COCCOC[C@H](CCCCCCCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O |
SMILES canónico |
CCCCCCCCCCC(COCCOCC(CCCCCCCCCCC(CC1=CC(OC1=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


